

"Pentapeptide-3" (Vialox) amino acid sequence Gly-Pro-Arg-Pro-Ala

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Compound of Interest		
Compound Name:	Pentapeptide-3	
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An In-Depth Technical Guide to **Pentapeptide-3** (Vialox)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentapeptide-3, commercially known as Vialox, is a synthetic peptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala.[1][2] It is engineered as a biomimetic of a peptide found in the venom of the Temple Viper, Tropidolaemus wagleri.[3][4] The primary mechanism of action for Pentapeptide-3 is the competitive antagonism of the muscle nicotinic acetylcholine receptor (nAChR) at the post-synaptic membrane of the neuromuscular junction.[1][2][3] By blocking the binding of the neurotransmitter acetylcholine, it prevents the ion channel opening necessary for muscle cell depolarization, leading to a flaccid, relaxed state. This activity, often described as a "curare-like" effect, effectively reduces the formation of expression wrinkles caused by repeated facial muscle contractions.[2][5] This document provides a comprehensive technical overview of its biochemical properties, mechanism of action, and the experimental methodologies used to validate its efficacy.

Peptide Properties and Specifications

Pentapeptide-3 is a small peptide designed for stability and activity as a topical agent. Its fundamental properties are summarized below.



Property	Value	Reference
INCI Name	Pentapeptide-3	[1]
Amino Acid Sequence	Gly-Pro-Arg-Pro-Ala	[1][2][6]
Molecular Formula	C21H37N9O5	[7]
Molecular Weight	495.58 g/mol	[7]
Origin	Synthetic fragment of Waglerin-1	[3][4]
Trade Name	Vialox	[1][2][5]
Proposed Function	Neuromuscular Blocking Agent, Anti-Wrinkle	[2]

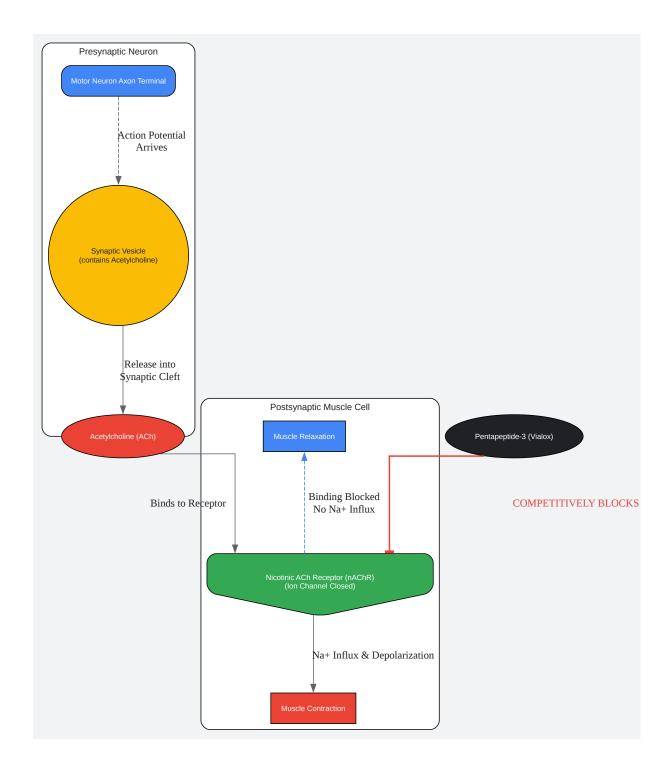
Mechanism of Action: nAChR Antagonism

The efficacy of **Pentapeptide-3** is rooted in its function as a competitive antagonist at the neuromuscular junction (NMJ).

- 3.1 The Neuromuscular Junction Signaling Cascade Under normal physiological conditions, motor neuron activation leads to the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[1] ACh then binds to nicotinic acetylcholine receptors (nAChRs) located on the post-synaptic membrane of the muscle cell.[1][2] This binding event triggers a conformational change in the nAChR, opening its integrated ion channel and allowing an influx of sodium ions (Na+) into the muscle cell.[1][5] The resulting depolarization of the cell membrane generates an action potential that propagates through the muscle fiber, ultimately causing it to contract.
- 3.2 Competitive Inhibition by **Pentapeptide-3 Pentapeptide-3** possesses a molecular structure that allows it to bind to the same site on the nAChR as acetylcholine, but without activating the receptor.[1] It acts as a competitive antagonist, occupying the receptor's binding site and physically preventing ACh from binding.[2] By blocking the receptor, **Pentapeptide-3** inhibits the influx of Na+ ions, thereby preventing muscle cell depolarization and subsequent contraction.[2][5] The muscle remains in a relaxed state, which, in the context of facial muscles, leads to a smoothing of the overlying skin and a reduction in expression lines. This targeted



action is specific to peripheral nAChRs at the neuromuscular junction, with minimal impact suggested on central neuronal receptors.[1][5]





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Caption: Mechanism of **Pentapeptide-3** at the Neuromuscular Junction.

Efficacy Data

Quantitative data for **Pentapeptide-3** is primarily derived from manufacturer-led in-vivo studies. Precise pharmacological data such as IC50 values from peer-reviewed literature are not widely available for this cosmetic ingredient.

Efficacy Parameter	Result	Concentration	Study Duration	Reference
Skin Roughness	11% Average Reduction	Not Specified	Not Specified	[5]
Wrinkle Size (Relief)	8% Average Reduction	Not Specified	Not Specified	[5]

Experimental Protocols

The validation of a neuromuscular-blocking peptide like **Pentapeptide-3** involves a series of invitro and ex-vivo assays to confirm its mechanism and quantify its effect. The following are representative protocols based on standard methodologies in the field.

5.1 Protocol 1: Competitive Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the ability of **Pentapeptide-3** to compete with a known radiolabeled ligand for binding to the nAChR.

- Objective: To quantify the binding affinity and inhibitory potential of Pentapeptide-3 at the nAChR.
- Materials:
 - Membrane preparations from tissue rich in nAChR (e.g., Torpedo californica electric organ or cultured TE671 cells).



- Radiolabeled nAChR antagonist (e.g., ³H-α-bungarotoxin).
- Pentapeptide-3 test solutions at varying concentrations.
- Assay Buffer (e.g., PBS with 0.1% BSA).
- Glass fiber filters.
- Scintillation fluid and counter.
- Methodology:
 - Preparation: A dilution series of Pentapeptide-3 is prepared in the assay buffer.
 - Incubation: In a microplate, the nAChR membrane preparation is incubated with the radiolabeled antagonist and either a concentration of **Pentapeptide-3** or buffer (for total binding control). A separate set of wells includes a high concentration of a known nonlabeled antagonist to determine non-specific binding.
 - Equilibration: The mixture is incubated at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
 - Separation: The incubation mixture is rapidly filtered through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
 - Washing: The filters are washed quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
 - Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
 - Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The percentage of inhibition by **Pentapeptide-3** at each concentration is determined, and the data is used to calculate an IC50 value (the concentration of peptide required to inhibit 50% of the specific binding of the radioligand).

5.2 Protocol 2: Ex-Vivo Muscle Contraction Inhibition Assay

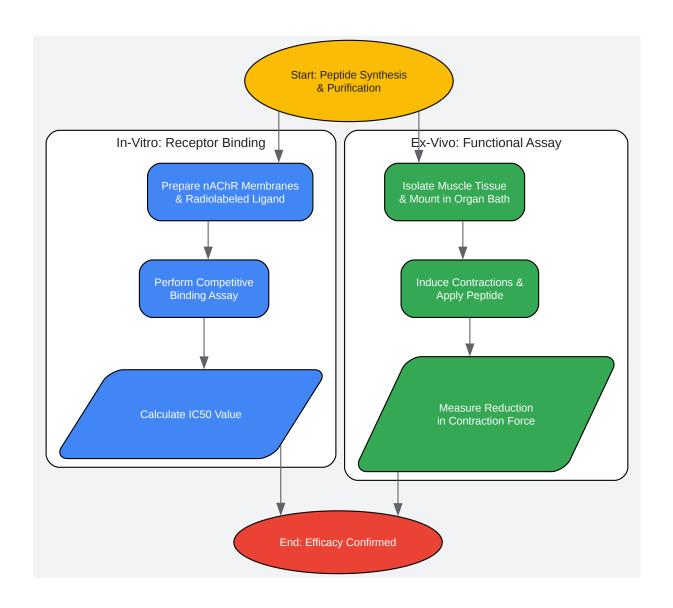


This assay directly measures the effect of **Pentapeptide-3** on the contractility of isolated muscle tissue.

- Objective: To demonstrate that Pentapeptide-3 can inhibit muscle contraction induced by electrical or chemical stimulation.
- Materials:
 - Isolated muscle tissue (e.g., rat phrenic nerve-hemidiaphragm or extensor digitorum longus muscle).[8]
 - Organ bath system with physiological saline solution (e.g., Krebs-Ringer solution),
 maintained at 37°C and aerated with 95% O₂/5% CO₂.
 - Force-displacement transducer and data acquisition system.
 - Electrical pulse stimulator.[9]
 - Pentapeptide-3 test solutions.
- Methodology:
 - Tissue Mounting: The isolated muscle preparation is mounted in the organ bath, with one end fixed and the other attached to the force transducer.
 - Equilibration: The muscle is allowed to equilibrate in the physiological saline solution under a slight resting tension until a stable baseline is achieved.
 - Baseline Contraction: The muscle is stimulated electrically (e.g., with supramaximal voltage pulses at a set frequency like 0.2 Hz) to induce regular, measurable twitch contractions. The baseline force of contraction is recorded.
 - Peptide Application: A specific concentration of Pentapeptide-3 is added to the organ bath solution.
 - Effect Measurement: The muscle continues to be stimulated, and the contraction force is recorded over time. The percentage reduction in contraction amplitude following the addition of the peptide is measured.



- Dose-Response: The experiment is repeated with a range of **Pentapeptide-3**concentrations to generate a dose-response curve and determine the effective
 concentration range.
- Washout: The peptide-containing solution is replaced with fresh saline solution to observe if the muscle contraction force returns to baseline, indicating a reversible inhibitory effect.



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